Methyl 3-oxo-2-(propan-2-yl)pentanoate

描述

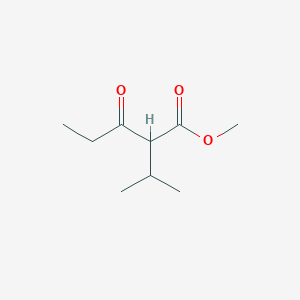

Methyl 3-oxo-2-(propan-2-yl)pentanoate, also known as methyl 2-isopropyl-3-oxopentanoate, is an organic compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . This compound is a liquid at room temperature and is primarily used in research and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

Methyl 3-oxo-2-(propan-2-yl)pentanoate can be synthesized through various synthetic routes. One common method involves the esterification of 3-oxo-2-(propan-2-yl)pentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow processes and the use of advanced catalysts to enhance reaction rates and yields. The specific details of industrial production methods are proprietary and may vary between manufacturers .

化学反应分析

Types of Reactions

Methyl 3-oxo-2-(propan-2-yl)pentanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various esters or amides depending on the nucleophile used.

科学研究应用

Synthesis and Chemical Properties

Methyl 3-oxo-2-(propan-2-yl)pentanoate can be synthesized through various methods involving the reaction of ketenes with α,β-unsaturated aldehydes. One notable method involves the use of Lewis acids such as boron trifluoride to catalyze the cyclization of ketenes with aldehydes, leading to the formation of this compound as a key intermediate .

This compound is characterized by its ester functional group, which makes it a versatile building block in organic synthesis. Its structure allows for further functionalization, making it suitable for creating more complex molecules.

2.1. Intermediate in Drug Synthesis

This compound serves as a critical intermediate in the synthesis of various pharmaceuticals. It can be utilized to produce compounds with biological activity, including potential anti-inflammatory and analgesic agents. The ability to modify its structure further enhances its utility in medicinal chemistry .

Research indicates that derivatives of this compound exhibit significant biological activities. For instance, certain analogs have shown promise as inhibitors of specific enzymes related to disease processes, such as histone deacetylases (HDACs), which are implicated in cancer and neurodegenerative diseases . This highlights the compound's potential role in drug development targeting various health conditions.

Agricultural Applications

This compound is also being explored for its applications in agriculture, particularly as a precursor for developing agrochemicals. Its derivatives can function as insecticides or fungicides, contributing to crop protection strategies . The synthesis of these agrochemicals often leverages the compound's reactivity and ability to form complex structures.

4.1. Case Study: Synthesis of Bioactive Compounds

A study focused on synthesizing bioactive compounds from this compound demonstrated its effectiveness as an intermediate in producing novel inhibitors for protein kinases involved in cancer pathways. The research showed that modifications to the methyl ester could lead to compounds with enhanced inhibitory activity against specific targets .

| Compound | Activity | IC50 (µM) |

|---|---|---|

| Compound A | Inhibitor | 0.63 |

| Compound B | Inhibitor | 0.91 |

| Compound C | Inhibitor | 0.50 |

This table summarizes the inhibitory activities observed in various synthesized compounds derived from this compound.

4.2. Case Study: Agricultural Applications

Another research initiative explored the use of this compound derivatives as potential insecticides. Field trials indicated that these compounds effectively reduced pest populations while maintaining low toxicity to beneficial insects, showcasing their potential for sustainable agricultural practices .

作用机制

The mechanism of action of methyl 3-oxo-2-(propan-2-yl)pentanoate depends on its specific application. In enzymatic reactions, the compound may act as a substrate or inhibitor, interacting with the active site of the enzyme and affecting its activity. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used .

相似化合物的比较

Similar Compounds

Methyl 3-oxo-3-(pyridin-2-yl)propanoate: Similar in structure but contains a pyridine ring.

Methyl 3-oxo-2-(methyl)pentanoate: Similar but with a different alkyl group.

Ethyl 3-oxo-2-(propan-2-yl)pentanoate: Similar but with an ethyl ester group instead of a methyl ester

Uniqueness

Methyl 3-oxo-2-(propan-2-yl)pentanoate is unique due to its specific structural features, which confer distinct reactivity and properties. Its isopropyl group and keto functionality make it a valuable intermediate in organic synthesis and a versatile compound for various research applications .

生物活性

Methyl 3-oxo-2-(propan-2-yl)pentanoate, a compound with the molecular formula , is gaining attention in various fields due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Structural Information

- Molecular Formula :

- SMILES : CCC(=O)C(C(C)C)C(=O)OC

- InChI : InChI=1S/C9H16O3/c1-5-7(10)8(6(2)3)9(11)12-4/h6,8H,5H2,1-4H3

Pharmaceutical Applications

This compound has shown promise as a precursor in the synthesis of various pharmaceuticals. Its unique structural properties allow it to enhance biological activity, particularly in the development of compounds targeting metabolic disorders. Research indicates that derivatives of this compound can serve as effective inhibitors for specific enzymes involved in disease pathways.

The biological activity of this compound is primarily attributed to its ability to interact with cellular pathways:

- Enzyme Inhibition : Studies have demonstrated that this compound can inhibit enzymes involved in metabolic processes. For instance, it may affect the activity of phosphatases, which play a crucial role in cellular signaling.

- Antioxidant Properties : Preliminary data suggest that this compound might exhibit antioxidant effects, potentially reducing oxidative stress in cells.

Case Study 1: Metabolic Disorder Treatment

A study conducted by researchers at the University of Pittsburgh investigated the effects of this compound on cell lines associated with metabolic disorders. The compound was tested for its ability to inhibit the Cdc25B phosphatase, which is implicated in cell cycle regulation. Results indicated that at concentrations of , the compound inhibited Cdc25B activity by over 50%, suggesting its potential as a therapeutic agent for metabolic dysregulation .

Case Study 2: Antioxidant Activity

In another study focusing on oxidative stress, this compound was evaluated for its ability to scavenge free radicals. The results showed a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls. This suggests that the compound may protect against oxidative damage, making it a candidate for further research into neuroprotective therapies .

Data Table: Biological Activity Summary

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for the laboratory-scale preparation of Methyl 3-oxo-2-(propan-2-yl)pentanoate, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves esterification or condensation reactions under controlled conditions. For example, analogous compounds like methyl 3-oxopentanoate derivatives are synthesized via nucleophilic acyl substitution using methyl bromoacetate and propionitrile in a single-step reaction . Optimization includes adjusting solvent polarity (e.g., dichloromethane or THF), temperature (40–60°C), and catalytic systems (e.g., acid catalysts like H₂SO₄). Purification via column chromatography (n-hexane/EtOAc gradients) and recrystallization improves yield and purity. Monitoring reaction progress via TLC (Rf values) is critical .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound, and how should spectral data be interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Identify characteristic peaks for the ester carbonyl (~170 ppm in ¹³C NMR) and ketone group (~210 ppm). The isopropyl group (propan-2-yl) shows a triplet for the central CH and doublets for methyl groups in ¹H NMR .

- IR Spectroscopy : Confirm ester (C=O stretch ~1740 cm⁻¹) and ketone (C=O stretch ~1710 cm⁻¹) functional groups .

- Mass Spectrometry (HRMS) : Use ESI-HRMS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What protocols ensure the accurate measurement of purity and stability for this compound in experimental settings?

- Methodological Answer :

- Chromatography : Employ HPLC with UV detection (λ = 210–254 nm) or GC-MS for purity assessment. TLC (n-hexane/EtOAc, 7:3) provides rapid monitoring .

- Stability : Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Regularly test for degradation via NMR or FTIR .

Advanced Research Questions

Q. How can researchers address discrepancies between experimental autoignition data and computational kinetic models for this compound under high-pressure conditions?

- Methodological Answer : Discrepancies often arise in regions exhibiting negative temperature coefficient (NTC) behavior (e.g., 716–799 K at 30 bar). Refine kinetic models by:

- Incorporating pressure-dependent rate constants and isomerization pathways.

- Validating simulations against rapid compression machine (RCM) data (e.g., ignition delays, species profiles). Sensitivity analysis identifies key reactions (e.g., H-atom abstractions) requiring adjustment .

Q. What advanced analytical strategies are employed to resolve stereochemical ambiguities in this compound derivatives?

- Methodological Answer :

- 2D NMR (COSY, NOESY) : Resolve spatial proximities between protons, particularly for chiral centers.

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based columns) to separate enantiomers.

- X-ray Crystallography : If single crystals are obtainable, determine absolute configuration via SHELX refinement .

Q. What methodologies are effective in determining the thermophysical properties (e.g., thermal conductivity, viscosity) of this compound, and how do these properties impact combustion studies?

- Methodological Answer :

- Transient Hot-Wire Method : Measure thermal conductivity (λ) at 298–573 K. Correlate λ with temperature using polynomial fits.

- Falling-Ball Viscometer : Determine viscosity (η) under controlled shear rates.

- High thermal conductivity enhances heat transfer in combustion, reducing localized hot spots. Elevated viscosity may affect fuel atomization in spray systems .

Q. In combustion kinetics research, how can the negative temperature coefficient (NTC) behavior of this compound be systematically investigated?

- Methodological Answer :

- Experimental : Use RCMs to measure ignition delays (τ) across 600–1100 K at 15–30 bar. Compare τ trends with methyl pentanoate isomers to isolate structural effects .

- Theoretical : Apply Master Equation System Solver (MESS) to model low-temperature oxidation pathways, focusing on peroxy radical isomerization and chain-branching reactions .

属性

IUPAC Name |

methyl 3-oxo-2-propan-2-ylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-5-7(10)8(6(2)3)9(11)12-4/h6,8H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKCXVGAMCLHQOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。